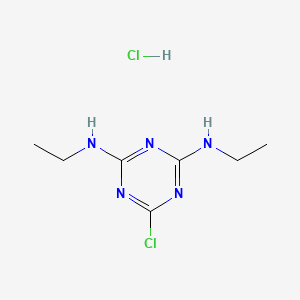

Simazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Simazine hydrochloride is a derivative of simazine, a triazine herbicide widely used for controlling broad-leaved weeds and annual grasses. This compound is an off-white crystalline compound that is sparingly soluble in water and soluble in methanol, chloroform, and diethyl ether . It acts by inhibiting photosynthesis in plants, making it effective for agricultural and non-agricultural weed control .

Méthodes De Préparation

Simazine hydrochloride can be synthesized from cyanuric chloride and a concentrated solution of ethylamine in water. The reaction is highly exothermic and is best carried out in an ice bath below 10°C . Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure safety and efficiency. The synthesis must be conducted in a fume hood due to the toxic by-products, hydrogen chloride, and hydrogen cyanide .

Analyse Des Réactions Chimiques

Simazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different by-products.

Reduction: Reduction reactions can alter its chemical structure, potentially reducing its herbicidal activity.

Substitution: Common reagents for substitution reactions include alkyl halides and amines, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce chlorinated by-products, while substitution can yield a range of triazine derivatives .

Applications De Recherche Scientifique

Simazine hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound for studying triazine herbicides and their environmental fate.

Biology: Research on its effects on plant physiology and microbial communities in soil.

Medicine: Investigations into its potential toxicological effects on non-target organisms.

Industry: Utilized in the development of herbicide formulations and environmental remediation technologies.

Mécanisme D'action

Simazine hydrochloride inhibits the photosynthetic electron transport process in plants, specifically targeting the photosystem II complex . This inhibition disrupts the normal flow of electrons, leading to a cessation of photosynthesis and ultimately plant death . The molecular targets include the D1 protein in the photosystem II complex, which is essential for the photosynthetic process .

Comparaison Avec Des Composés Similaires

Simazine hydrochloride is similar to other triazine herbicides such as atrazine and propazine. it has unique properties that distinguish it from these compounds:

Propazine: Propazine also targets photosystem II but has a different chemical structure and degradation pathway.

These similarities and differences highlight the unique characteristics of this compound, making it a valuable compound for specific applications in agriculture and research.

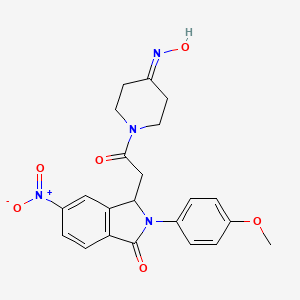

Propriétés

Numéro CAS |

15386-48-8 |

|---|---|

Formule moléculaire |

C7H13Cl2N5 |

Poids moléculaire |

238.12 g/mol |

Nom IUPAC |

6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine;hydrochloride |

InChI |

InChI=1S/C7H12ClN5.ClH/c1-3-9-6-11-5(8)12-7(13-6)10-4-2;/h3-4H2,1-2H3,(H2,9,10,11,12,13);1H |

Clé InChI |

VRCXHMGSXHDTLT-UHFFFAOYSA-N |

SMILES canonique |

CCNC1=NC(=NC(=N1)Cl)NCC.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)